Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. It consists of a furan ring and a methoxyphenyl substituent, contributing to its potential biological activity. This compound is classified as a heterocyclic compound due to the presence of nitrogen in its structure.
The synthesis of Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various methods involving multi-step organic reactions. One common approach includes:
The reaction conditions must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography to isolate the desired product.
The molecular formula for Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is with a molecular weight of approximately 334.37 g/mol. The structure features:
The compound's InChI Key is XSRKRXLVAYAXQM-CQSZACIVSA-N, and its SMILES representation is CC(C)OC(C1C(c2cccc(c2OC)OC)NC(NC=1C)=O)=O. This information aids in computational modeling and database searches.
Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions:
Each reaction requires specific conditions (temperature, solvent) to achieve optimal results and minimize side reactions.
The mechanism of action for compounds like Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves interactions with biological targets such as enzymes or receptors.
The compound may act as an inhibitor or modulator of specific biochemical pathways due to its structural features that allow for binding to active sites on proteins.
Quantitative structure–activity relationship (QSAR) models can be employed to predict biological activity based on structural data.
The compound is expected to exhibit moderate solubility in polar solvents due to its functional groups. Its melting point and boiling point are yet to be specifically determined but can be estimated based on similar compounds.
Key chemical properties include:
Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity.
Research into this compound could lead to the development of new pharmaceuticals targeting various diseases including cancer and inflammatory conditions. Its unique structure may also provide insights into novel synthetic methodologies within organic chemistry.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3